6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one
Description
6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one is a halogenated tetrahydrocarbazole derivative characterized by a bromine substituent at position 6 and a ketone group at position 3 of the carbazole core. The compound’s partially hydrogenated structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The bromine atom enhances electrophilic reactivity, while the ketone group introduces electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-1,2,4,9-tetrahydrocarbazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)14-11/h1,3,5,14H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHANUQYJKHUHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696250 | |
| Record name | 6-Bromo-1,2,4,9-tetrahydro-3H-carbazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-08-5 | |
| Record name | 6-Bromo-1,2,4,9-tetrahydro-3H-carbazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1,2,4,9-tetrahydro-3H-carbazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
This method involves cyclization of 4-bromophenylhydrazine derivatives with cyclic ketones. A representative protocol includes:
- Reactants : 4-Bromophenylhydrazine hydrochloride and 1,3-cyclohexanedione.
- Conditions : Methanol, acetic acid, and hydrochloric acid at 20–60°C for 12–24 hours.
- Yield : 74% (for analogous 1-keto derivatives).
Electrophilic Bromination
Bromination of tetrahydrocarbazole precursors using $$ N $$-bromosuccinimide (NBS) under controlled conditions:
- Reactant : Non-brominated 1,2,3,4-tetrahydrocarbazol-3-one.
- Conditions : NBS in carbon tetrachloride with benzoyl peroxide (free radical initiator) at 75°C.
- Yield : Up to 90% for dibromo derivatives.
- Selective bromination at the 6-position depends on reaction time and temperature.
- FTIR and NMR confirm bromine incorporation ($$ \delta = 7.43 \, \text{ppm} $$ for aromatic protons).
Bromination of Hydroxy-Tetrahydrocarbazole
A patent describes bromination of 4-hydroxy-1,2,3,9-tetrahydrocarbazole using brominating agents (e.g., $$ \text{PBr}_3 $$):
- Catalyst : Ferric bromide ($$ \text{FeBr}_3 $$).
- Conditions : Solvent-free or in dichloromethane at reflux.
- High regioselectivity for the 4-position, though adaptable for 6-bromo products with modified substrates.
Mixed Aldol Condensation
While primarily used for derivatives, this method highlights functionalization versatility:
- Reactants : 6-Bromo-1-oxo-tetrahydrocarbazole and cinnamaldehyde.
- Conditions : Alcoholic KOH, yielding substituted allylidene derivatives.
Comparative Analysis of Methods
Critical Findings
- Regiochemical Control : Bromine placement (6-position) is achieved via steric and electronic directing effects during cyclization or post-synthesis bromination.
- Scalability : Fischer indole synthesis offers better scalability, while electrophilic bromination requires precise stoichiometry to avoid over-bromination.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one has shown promise as a scaffold for developing new pharmaceutical agents. Its derivatives are being explored for their potential anticancer properties.
Case Studies:
- Anticancer Activity: Research indicates that carbazole derivatives exhibit moderate to strong activities against various cancer cell lines. For instance, studies have reported IC50 values as low as 2.5 nM against lung carcinoma cell lines (Calu1) for carbazole derivatives similar to this compound .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 6-Bromo derivative | Calu1 | 2.5 |
| Other carbazole derivatives | HCT116 | Varies |
Antiviral Properties
Recent studies have highlighted the antiviral potential of carbazole derivatives against human papillomavirus (HPV). The presence of bromine at the C6 position significantly enhances antiviral activity, with reported IC50 values of 0.15 µM .
Table of Antiviral Activity:
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| 6-Bromo derivative | HPV | 0.15 |
| Other derivatives | HPV | Higher values |
Material Science
In addition to biological applications, 6-bromo compounds are utilized in material science for developing synthetic dyes and light-sensitive materials due to their unique optical properties .
Mechanistic Insights
The mechanisms by which this compound exerts its biological effects involve interactions at a molecular level with biological targets such as enzymes or receptors. The electron-withdrawing nature of the bromine atom influences these interactions significantly.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one involves its interaction with specific molecular targets and pathways
Biological Activity
6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one is a notable compound within the carbazole family, characterized by its unique fused ring structure and the presence of a bromine atom at the sixth position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. The following sections will explore its synthesis, biological properties, and research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions and bromination processes. Key methods include:
- Bromination : The introduction of bromine is usually achieved using ferric bromide as a catalyst under controlled conditions to ensure high yields.
- Cyclization : Various cyclization methods can be employed to form the carbazole structure from linear precursors.
The molecular formula of this compound is , with a molecular weight of approximately 250.14 g/mol.
Anticancer Properties
Research indicates that carbazole derivatives exhibit significant anticancer activity. Notably, studies have shown that this compound can influence cancer cell growth and apoptosis through several mechanisms:
- Cell Line Testing : In vitro studies have tested various derivatives against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | Calu1 (lung carcinoma) | 2.5 |
| Other carbazole derivatives | HCT116 (colon carcinoma) | 12.2 |
Antioxidant Activity
This compound has also been noted for its antioxidant properties. These properties are attributed to its ability to modulate signaling pathways that are crucial for cellular protection against oxidative stress. Research suggests that the compound may scavenge free radicals and inhibit lipid peroxidation .
The biological activity of this compound is believed to stem from its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation : It can interact with cellular receptors that regulate growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of carbazole derivatives in cancer therapy:
- In Vivo Studies : Animal models treated with carbazole derivatives showed significant tumor regression and improved survival rates compared to control groups.
- Molecular Docking Studies : Computational analyses have indicated that this compound can fit well into the active sites of target proteins involved in cancer signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Positional Effects : The ketone group at C3 in the target compound creates a distinct electron-deficient region compared to analogs with ketones at C1 or C3. This influences reactivity in cross-coupling reactions, as seen in 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, where the nitro group (C3) facilitates Suzuki-Miyaura couplings .
- Functional Group Impact : Replacing the ketone with a hydroxyl group (as in 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol) introduces hydrogen-bonding capacity, altering solubility and crystallinity .
- Halogen vs. Alkyl Substituents : The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity compared to methyl-substituted analogs (e.g., 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one), which exhibit reduced polarity .
Spectroscopic and Physical Properties
- NMR and IR Profiles : 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-3-ol exhibits characteristic ¹H NMR signals at δ 4.2–4.4 ppm (methine proton) and IR O-H stretches at 3395 cm⁻¹, absent in the ketone-containing target compound .
- Thermal Stability: Brominated carbazoles generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular rigidity and halogen-mediated packing .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-1,2,4,9-tetrahydro-carbazol-3-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common route involves reacting 2-amino-3-bromo-1H-carbazole with methoxy benzone to form an intermediate, followed by acid-catalyzed deprotection to yield the target compound . Key parameters to optimize include:
- Temperature : Maintain 60–80°C during coupling to minimize side reactions.
- Acid Concentration : Use 1–2 M HCl for deprotection to balance yield and purity.
- Reaction Time : Monitor via TLC to terminate reactions at ~90% completion.
Validation with NMR and HPLC ensures reproducibility .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H (400 MHz) and ¹³C NMR in CDCl₃ (e.g., δ 7.6–7.9 ppm for aromatic protons, δ 134.7 ppm for carbazole carbons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 266) .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
Safety data are limited; refer to analogous carbazole derivatives for risk assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-induced shifts .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict IR or NMR spectra and match experimental results .
Q. What experimental design strategies are effective for optimizing the synthesis of novel derivatives (e.g., 6-Bromo-2,3,4,9-tetrahydro-carbazol-3-ol)?
- Methodological Answer :
- Factorial Design : Test variables (temperature, catalyst loading, solvent polarity) in a 2³ design to identify interactions affecting yield .
- In Situ Monitoring : Use FT-IR to track reaction progress and adjust conditions dynamically.
- Scale-Up Considerations : Assess mixing efficiency and heat transfer in batch reactors to maintain consistency at larger scales .
Q. How can researchers address discrepancies in biological activity data for carbazole analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., bromine position, methyl groups) and correlate with bioassay results.
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts.
- Meta-Analysis : Aggregate literature data to identify trends or outliers, applying statistical tools like ANOVA .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., CHARMM).
- Quantum Mechanics (QM) : Calculate pKa (e.g., 16.40 ± 0.20) and electronic transitions via TD-DFT .
- Cheminformatics Tools : Use platforms like ChemAxon or MOE to model ADMET profiles.
Methodological Framework for Research Design
Q. How to align research on this compound with theoretical frameworks in organic chemistry?
- Methodological Answer :
- Mechanistic Studies : Link synthesis steps to carbazole cyclization or electrophilic aromatic substitution mechanisms.
- Thermodynamic Analysis : Calculate ΔG for key reactions using calorimetry or computational methods.
- Hypothesis Testing : Formulate testable questions (e.g., "Does bromine position influence ring strain?") .
Q. What strategies mitigate challenges in scaling up laboratory-scale reactions?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline sensors for real-time monitoring of pH and temperature.
- Membrane Separation : Use nanofiltration to purify intermediates efficiently .
- Kinetic Modeling : Develop rate equations to predict bottlenecks in continuous-flow systems.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
